molecular formula C21H21BrClN7O2 B11532355 2-[(Z)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-chlorophenol

2-[(Z)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-chlorophenol

Cat. No.: B11532355
M. Wt: 518.8 g/mol
InChI Key: ACAMGPZTPOXVOD-MSXFZWOLSA-N
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Description

2-[(Z)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-CHLOROPHENOL is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a morpholine ring, and a triazine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(Z)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-CHLOROPHENOL involves multiple steps, typically starting with the preparation of the brominated phenylamine and morpholine derivatives. These intermediates are then reacted with triazine derivatives under controlled conditions to form the final compound. Industrial production methods often employ solvent-free or microwave-assisted techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the brominated phenyl group. Common reagents and conditions for these reactions include acidic or basic environments, catalysts like palladium, and solvents such as ethanol or dichloromethane.

Scientific Research Applications

2-[(Z)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-CHLOROPHENOL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism of action often involves binding to active sites, inhibiting or activating biological pathways. The triazine core and morpholine ring play crucial roles in its bioactivity, influencing its interaction with molecular targets .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(Z)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-CHLOROPHENOL stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C21H21BrClN7O2

Molecular Weight

518.8 g/mol

IUPAC Name

2-[(Z)-[[4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-chlorophenol

InChI

InChI=1S/C21H21BrClN7O2/c1-13-2-4-17(16(22)10-13)25-19-26-20(28-21(27-19)30-6-8-32-9-7-30)29-24-12-14-11-15(23)3-5-18(14)31/h2-5,10-12,31H,6-9H2,1H3,(H2,25,26,27,28,29)/b24-12-

InChI Key

ACAMGPZTPOXVOD-MSXFZWOLSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C\C4=C(C=CC(=C4)Cl)O)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C=CC(=C4)Cl)O)Br

Origin of Product

United States

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